2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine is a compound that features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine rings contribute to its binding affinity and specificity. The compound can modulate various biological pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the ether linkage.
Methylpyridine: Contains a methyl group but does not have the trifluoromethyl substitution.
Uniqueness
2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group and an ether linkage between two pyridine rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)pyridin-2-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8-4-5-9(7-17-8)18-11-10(12(13,14)15)3-2-6-16-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDAWJMBPJQPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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